molecular formula C17H24BNO2S2 B7952909 6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol

6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol

Cat. No.: B7952909
M. Wt: 349.3 g/mol
InChI Key: LHGCPEFEWPLZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is a complex organic compound that features a benzothiazole core substituted with a tert-butyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Halogenating agents such as bromine or chlorine.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or dimethylformamide.

Major Products

    Oxidation: Disulfides.

    Substitution: Halogenated benzothiazoles.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The thiol group can form disulfide bonds, while the dioxaborolane moiety can undergo cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is unique due to the combination of its benzothiazole core, tert-butyl group, and dioxaborolane moiety. This combination imparts specific reactivity and stability, making it suitable for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

6-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO2S2/c1-15(2,3)10-8-11(13-12(9-10)23-14(22)19-13)18-20-16(4,5)17(6,7)21-18/h8-9H,1-7H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGCPEFEWPLZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=S)S3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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